2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide
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Overview
Description
2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8N4O8 It is a derivative of benzamide, featuring nitro groups at the 3, 5, and 4 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide typically involves the nitration of a benzamide precursor. One common method involves the nitration of 2-hydroxybenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, contributing to the compound’s antimicrobial activity. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3,5-dinitrobenzoic acid: Similar structure but lacks the N-(4-nitrophenyl) group.
3,5-dinitrosalicylic acid: Contains nitro groups at the 3 and 5 positions but has a carboxyl group instead of an amide group.
Uniqueness
2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide is unique due to the presence of both nitro and hydroxyl groups on the benzene ring, as well as the N-(4-nitrophenyl) substitution. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8N4O8 |
---|---|
Molecular Weight |
348.22 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O8/c18-12-10(5-9(16(22)23)6-11(12)17(24)25)13(19)14-7-1-3-8(4-2-7)15(20)21/h1-6,18H,(H,14,19) |
InChI Key |
KOFXGMPMEYXYCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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